N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide: is an organic compound that belongs to the class of acetamides. It features a naphthofuran moiety, which is a fused ring system combining naphthalene and furan, and an acetamide group attached to a methoxyethyl chain. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide typically involves the following steps:
Formation of the naphthofuran core: This can be achieved through cyclization reactions involving naphthalene derivatives and furan precursors under acidic or basic conditions.
Attachment of the acetamide group: This step usually involves the reaction of the naphthofuran derivative with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Introduction of the methoxyethyl chain: This can be done through nucleophilic substitution reactions where the acetamide derivative reacts with 2-methoxyethyl halides under basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the acetamide group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the methoxyethyl chain or the naphthofuran core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Pathways involved: Could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide: can be compared with other naphthofuran derivatives and acetamides.
Naphthofuran derivatives: Compounds like naphthofuran-2-carboxylic acid, naphthofuran-2-amine.
Acetamides: Compounds like N-phenylacetamide, N-methylacetamide.
Uniqueness
- The combination of the naphthofuran core with the methoxyethyl acetamide moiety makes This compound unique.
- Its specific structural features may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H17NO3 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C17H17NO3/c1-20-9-8-18-16(19)10-13-11-21-15-7-6-12-4-2-3-5-14(12)17(13)15/h2-7,11H,8-10H2,1H3,(H,18,19) |
InChI Key |
JGHPCRRNSZDHAZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CC1=COC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.